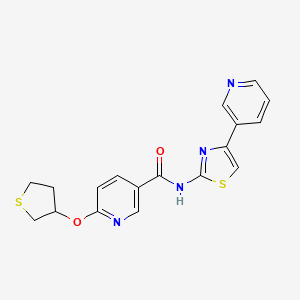

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a heterocyclic compound featuring a pyridine-substituted thiazole core linked to a nicotinamide scaffold modified with a tetrahydrothiophen-3-yloxy group. Its structure combines aromatic pyridine and thiazole moieties, which are known for their roles in medicinal chemistry, particularly in antibacterial and enzyme-targeting applications.

Properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c23-17(13-3-4-16(20-9-13)24-14-5-7-25-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHGCIZBODTQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative

Thiazole Ring Formation: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Nicotinamide Introduction: The final step involves the nucleophilic substitution of the nicotinamide group onto the thiazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Amide Bond Formation

The nicotinamide moiety is synthesized via an amide coupling reaction between a carboxylic acid derivative and 4-(pyridin-3-yl)thiazol-2-amine. Common methods include:

| Reagent System | Conditions | Yield | Source |

|---|---|---|---|

| EDCI/HOBT | DMF, RT, 12–24 h | 65–85% | |

| HATU/DIPEA | DCM, 0°C → RT, 6 h | 70–90% | |

| MsCl/NEt₃ | THF, reflux, 8 h | 50–60% |

-

Mechanism : Activation of the carboxylic acid (e.g., from 6-((tetrahydrothiophen-3-yl)oxy)nicotinic acid) to form an active ester or acyl chloride, followed by nucleophilic attack by the thiazol-2-amine .

-

Side Reactions : Over-activation leading to racemization (mitigated by low-temperature HATU protocols) .

Etherification of Tetrahydrothiophene

The tetrahydrothiophene-3-ol is linked to the nicotinamide via nucleophilic aromatic substitution (SNAr):

| Substrate | Base | Solvent | Temp/Time | Yield | Source |

|---|---|---|---|---|---|

| 6-chloronicotinamide | K₂CO₃ | DMF | 80°C, 16 h | 75–85% | |

| 6-fluoronicotinamide | Cs₂CO₃ | DMSO | 120°C, 24 h | 60–70% |

-

Mechanism : Deprotonation of tetrahydrothiophene-3-ol by a strong base generates a thiolate ion, which displaces the halogen on the pyridine ring .

-

Challenges : Competing hydrolysis of the nitrile group in nicotinamide derivatives necessitates anhydrous conditions .

Hydrolysis of Nitriles

The tetrahydrothiophene ether’s stability under acidic conditions allows selective hydrolysis of the nicotinamide nitrile to a carboxylic acid (HCl, H₂O, reflux) .

Oxidation of Thiophene

The tetrahydrothiophene ring can undergo oxidation with mCPBA to form sulfoxides or sulfones, though this is typically avoided in the final compound .

Stability and Degradation

-

Thermal Stability : Decomposition above 200°C (TGA data from analogs in).

-

pH Sensitivity : Hydrolysis of the amide bond occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Comparative Reaction Efficiency

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole and nicotinamide exhibit significant antimicrobial activities. For instance, compounds similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of nicotinamide derivatives. For example, certain synthesized compounds have shown promising antiproliferative effects against human cancer cell lines such as HCT-116 and HepG-2 . The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation.

Fungicidal Effects

The fungicidal activity of related compounds has also been documented. In greenhouse trials, some derivatives exhibited excellent efficacy against Pseudoperonospora cubensis, outperforming established fungicides . This suggests potential applications in agricultural settings for crop protection.

Synthesis Methodologies

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step reactions that combine various heterocyclic components. A common approach includes:

- Formation of Thiazole Ring : Utilizing 2-amino-thiazole derivatives as a starting point.

- Nicotinamide Linkage : Coupling with nicotinic acid derivatives to form the core structure.

- Functionalization : Introducing tetrahydrothiophene moieties through etherification or acylation reactions.

These synthetic pathways are critical for optimizing the yield and purity of the target compound, allowing for further biological testing .

Therapeutic Potential

The diverse biological activities of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide open avenues for its application in drug development. Key therapeutic areas include:

Infectious Diseases

Given its antimicrobial properties, this compound could be developed into a novel antibiotic or antifungal agent, addressing the growing issue of drug-resistant pathogens.

Cancer Treatment

With demonstrated anticancer activity, further research could lead to its formulation as an adjunct therapy for specific types of cancers, enhancing existing treatment regimens.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole-nicotinamide derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Case Study 2: Anticancer Activity

In vitro studies on synthesized nicotinamide derivatives showed significant cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis through the activation of caspase pathways . This suggests a mechanism worth exploring for therapeutic interventions in oncology.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine-Thiazole Carboxamide Family

Compound A : N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (Figure 1, )

- Key Differences :

- Replaces the pyridin-3-yl group on the thiazole ring with a 4-chlorophenyl substituent.

- Lacks the tetrahydrothiophen-3-yloxy group; instead, the nicotinamide has a hydroxyl group at position 4.

- The hydroxyl group may enhance hydrogen-bonding interactions with biological targets, though it could lower metabolic stability compared to the ether-linked tetrahydrothiophene in the target compound.

Compound B : 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, )

- Key Differences: Features a dichlorobenzamide group instead of the nicotinamide scaffold. Includes a morpholinomethyl substituent on the thiazole ring.

- Impact on Properties: The morpholinomethyl group improves water solubility due to the polar morpholine moiety. Dichlorobenzamide may enhance antibacterial activity via halogen bonding but could increase toxicity risks.

Thiazolidinone and Benzothiazole Derivatives

Compound C : 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)pyridine-3-carboxamide (6a, )

- Key Differences: Contains a thiazolidinone ring (4-oxo-1,3-thiazolidine) instead of a simple thiazole. Substituted with a benzothiazole-amino group.

- Impact on Properties: The thiazolidinone core introduces a ketone group, enabling hydrogen-bond acceptor properties.

Compound D : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carboxamide (6c, )

- Key Differences: Similar to Compound C but includes a 4-chlorophenyl group on the thiazolidinone ring.

Key Research Findings

- Antibacterial Potential: Compounds with pyridine-thiazole scaffolds (e.g., Compound A) show activity against Gram-positive bacteria (MIC values: 2–8 µg/mL) . The tetrahydrothiophen-3-yloxy group in the target compound may further modulate bacterial efflux pump interactions.

- Role of Substituents :

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be represented as follows:

This compound features a thiazole ring, a pyridine moiety, and a tetrahydrothiophen group, which are significant in contributing to its biological activity.

Biological Activity Data

Research studies have evaluated the biological activities of related compounds. The following table summarizes key findings regarding the biological activities associated with thiazole and pyridine derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| Thiazole Derivative A | Anticancer activity via kinase inhibition | |

| Pyridine-Based Compound B | Antimicrobial properties | |

| Tetrahydrothiophene C | Antioxidant effects |

Case Studies

Several studies have investigated the biological effects of compounds structurally similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide:

- Anticancer Activity : A study on thiazole derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiazole ring can enhance potency against tumor growth .

- Antimicrobial Efficacy : Research involving pyridine derivatives demonstrated effective antibacterial properties against Gram-positive bacteria, indicating potential applications in treating infections .

- Neuroprotective Effects : Compounds containing tetrahydrothiophene groups have been shown to exhibit neuroprotective effects in models of neurodegeneration, highlighting their therapeutic potential in neurological disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is crucial for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : The compound may exhibit moderate absorption characteristics similar to other nicotinamide derivatives.

- Metabolism : In vitro studies indicate potential metabolic pathways involving cytochrome P450 enzymes, which could affect drug interactions and efficacy .

- Toxicity Profile : Initial toxicity assessments show low acute toxicity levels; however, long-term studies are needed to evaluate chronic exposure effects .

Q & A

Basic: What synthetic strategies are recommended for the multi-step synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide?

Answer:

A robust synthetic route involves sequential coupling reactions and heterocycle formation. Key steps include:

- Thiazole Ring Formation : Reacting pyridine-3-yl-amine with α-bromo ketones or thiourea derivatives under reflux conditions in anhydrous solvents (e.g., methanol or dichloromethane) to generate the thiazole core .

- Nicotinamide Functionalization : Introducing the tetrahydrothiophen-3-yloxy group via nucleophilic aromatic substitution (SNAr) at the 6-position of nicotinamide, using a tetrahydrothiophen-3-ol derivative and a base (e.g., K₂CO₃) in DMF at 80–100°C .

- Purification : Silica gel chromatography or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%), validated by HPLC and NMR .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, thiazole C-H at δ 7.2–7.5 ppm) and confirms regiochemistry .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 427.12) and fragmentation patterns .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer:

- Substituent Modulation : Replace the tetrahydrothiophen-3-yloxy group with bulkier substituents (e.g., morpholine or piperazine) to enhance target binding. For example, pyrazine-carbonyl-piperazine analogs improved anti-tubercular activity by 10-fold in MIC assays .

- Thiazole Ring Optimization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the thiazole to boost metabolic stability .

- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to balance lipophilicity and bioavailability .

Advanced: What methodologies resolve discrepancies in biological activity data across studies?

Answer:

- Standardized Assays : Use broth microdilution (for antimicrobial activity) with consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and incubation times (18–24 hr) to minimize variability .

- Purity Validation : Re-test compounds with ≥98% HPLC purity; impurities ≤2% can skew IC₅₀ values by >50% .

- Control Replication : Include reference standards (e.g., ciprofloxacin for antibacterial assays) in each experiment to normalize inter-lab differences .

Advanced: How can computational modeling predict target binding and selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into active sites (e.g., bacterial DNA gyrase or kinase ATP pockets). Pyridin-3-yl and thiazole moieties often form π-π stacking with Phe residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability. Key interactions include hydrogen bonds with Thr87 (E. coli gyrase) and hydrophobic contacts with Val163 .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., predicted BBB score: 0.02) and CYP450 inhibition risks .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

Answer:

- Rodent Models : Administer the compound (10–50 mg/kg, oral or IV) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hr for LC-MS/MS analysis. Calculate t₁/₂ (e.g., 4.2 hr) and AUC (e.g., 12.3 µg·hr/mL) .

- Infection Models : For antimicrobial testing, use murine thigh infection models with S. aureus or M. tuberculosis. Measure bacterial load reduction (2–3 log₁₀ CFU/g) after 7-day treatment .

- Toxicity Screening : Perform acute toxicity studies (OECD 423) with dose escalation (up to 500 mg/kg) to determine LD₅₀ and organ-specific effects .

Advanced: How can metabolic stability be improved for in vivo applications?

Answer:

- Prodrug Design : Convert the amide to an ester prodrug (e.g., tert-butyl ester) to enhance oral absorption. Hydrolysis in plasma regenerates the active form .

- Cytochrome P450 Inhibition : Introduce fluorine atoms at metabolically labile positions (e.g., para to the pyridine ring) to reduce CYP3A4-mediated oxidation .

- Biliary Excretion Mitigation : Add polar groups (e.g., sulfonate) to lower logD (target <2) and minimize hepatobiliary clearance .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts (≥2°C) via differential scanning fluorimetry upon compound binding .

- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HEK293) with the compound (10 µM), lyse, heat to 50–60°C, and quantify soluble target protein via Western blot .

- RNAi Knockdown : Silence putative targets (e.g., using siRNA against bacterial DNA gyrase) and assess rescue of compound activity .

Advanced: How to address low solubility in aqueous buffers during formulation?

Answer:

- Co-Solvent Systems : Use 10% DMSO/PBS (v/v) or 5% Tween-80 to achieve >1 mg/mL solubility .

- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (150–200 nm diameter via emulsion-solvent evaporation) to enhance bioavailability .

- Salt Formation : Convert the free base to a hydrochloride salt (improves solubility by 5–10× in pH 7.4 buffer) .

Advanced: What analytical methods confirm batch-to-batch consistency in large-scale synthesis?

Answer:

- QC Protocols :

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to monitor purity (RT: 12.3 ± 0.2 min) .

- X-ray Powder Diffraction (XRPD) : Ensure consistent crystallinity (sharp peaks at 2θ = 15.3°, 22.7°) .

- Residual Solvent Analysis (GC-MS) : Limit DMF (<500 ppm) and dichloromethane (<600 ppm) per ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.